molecular formula C42H36CaO20 B1395552 Sennoside B calcium salt CAS No. 52730-37-7

Sennoside B calcium salt

Katalognummer: B1395552
CAS-Nummer: 52730-37-7
Molekulargewicht: 900.8 g/mol
InChI-Schlüssel: JQVYZJIFFAHQKX-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sennoside B calcium salt is a hydroxyanthracene glycoside derived from the leaves of the Senna plant. It is primarily known for its use as a laxative, helping to treat constipation by stimulating bowel movements. Sennoside B, along with Sennoside A, is one of the main active components in Senna extracts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sennoside B can be synthesized by oxidizing rheinanthrone-8-glucoside with oxygen or an oxygen source, using active carbon as a catalyst. The resulting sennosides A and B can then be converted to their calcium salts through methanol precipitation from a calcium ion-containing aqueous solution .

Industrial Production Methods

In industrial settings, the production of Sennoside B calcium salt involves the extraction of Senna leaves with a mixture of chloroform and ethanol. The extract is then treated with calcium chloride and methanolic ammonia until a precipitate forms, which contains a high percentage of the calcium salt of Sennoside B .

Analyse Chemischer Reaktionen

Types of Reactions

Sennoside B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Laxative Properties

Sennoside B calcium salt is primarily used as a laxative. It is effective in alleviating constipation and is commonly found in over-the-counter products like Senokot. The mechanism involves stimulating peristalsis in the intestines, leading to increased bowel movements .

Table 1: Common Formulations of this compound

Formulation TypeActive IngredientDosageIndication
SyrupSennosides (as calcium salts)7.5 mg/5 mlShort-term relief of constipation
TabletsSennosides (as calcium salts)7.5 mg/tabletShort-term relief of constipation
Aqueous SolutionSennosides A & B Calcium Salts0.2 - 55 mg/mlLaxative preparation

Anti-Cancer Potential

Recent studies indicate that Sennoside B may inhibit cell proliferation in certain cancer types, such as osteosarcoma. It has shown inhibitory effects on Platelet-Derived Growth Factor (PDGF) receptor signaling pathways, suggesting a potential role in cancer treatment .

Case Study Example:
A study published in 2011 compared the efficacy of Sennoside A+B calcium lavage against sodium phosphate for colonoscopy preparation, demonstrating favorable outcomes with Sennosides in terms of bowel cleansing efficiency .

Safety and Side Effects

While generally considered safe for short-term use, excessive consumption can lead to side effects such as abdominal cramps and diarrhea. The formulation as a calcium salt may reduce gastrointestinal irritation compared to other forms .

Table 2: Reported Side Effects of this compound

Side EffectFrequency
Abdominal crampsCommon
DiarrheaCommon
NauseaLess common

Biologische Aktivität

Sennoside B, a natural glycoside derived from the Senna plant, is primarily known for its laxative properties. The calcium salt form of Sennoside B enhances its bioavailability and therapeutic effects. This article explores the biological activities of Sennoside B calcium salt, including its pharmacological effects, mechanisms of action, and safety profile, supported by data tables and relevant research findings.

Overview of Sennosides

Sennosides are anthraquinone derivatives that exert their effects primarily through the stimulation of intestinal motility. Sennoside B, along with Sennoside A, is metabolized by gut bacteria into active metabolites such as rheinanthrone, which is responsible for many of the biological effects observed in vivo and in vitro studies .

1. Laxative Activity

This compound acts as an irritant laxative, promoting bowel movements by increasing peristalsis in the intestines. This is achieved through several mechanisms:

  • Increased Fecal Water Content : By inhibiting aquaporin 3 expression in intestinal epithelial cells, Sennoside B reduces water reabsorption, leading to softer stools .
  • Stimulation of Gut Motility : The metabolite rheinanthrone enhances peristalsis through unknown mechanisms but is critical for its laxative effect .

2. Anti-inflammatory Properties

Recent studies have indicated that Sennoside B may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to modulate pathways such as NF-κB and TLR4 signaling, which are crucial in inflammatory responses .
  • Protection of Intestinal Barrier : In animal models, Sennoside B has demonstrated the ability to protect the intestinal barrier function during inflammatory conditions .

3. Antimicrobial Activity

Research indicates that Sennoside B exhibits antimicrobial properties against various pathogens:

  • Entamoeba histolytica : It inhibits the growth of this pathogenic protozoan, suggesting potential applications in treating amoebic infections .

The pharmacological actions of Sennoside B can be attributed to several underlying mechanisms:

  • Metabolism by Gut Microbiota : The conversion of Sennosides into rheinanthrone by gut bacteria is essential for their biological activity. This metabolic pathway enhances the laxative effect and may contribute to other health benefits .
  • Cyclooxygenase (COX) Pathway Modulation : Rheinanthrone increases COX2 expression in macrophages, leading to elevated levels of prostaglandin E2 (PGE2), which plays a role in inflammation and gut motility .

Safety Profile

While Sennosides are generally considered safe when used appropriately, concerns regarding genotoxicity have been raised:

  • Genotoxic Potential : Some studies suggest that hydroxyanthracene derivatives may exhibit genotoxicity under certain conditions; however, evidence specifically linking Sennoside B to such effects remains inconclusive .
  • Absorption and Metabolism : The low absorption rates of Sennosides in the gastrointestinal tract suggest a reduced risk for systemic toxicity. Most metabolites are excreted unchanged in feces, indicating a localized effect rather than systemic exposure .

Research Findings and Case Studies

A summary table below highlights key research findings related to the biological activity of this compound:

StudySubjectFindingsDosage
Chen et al. (2009)Human osteosarcoma cellsInhibition of cell proliferationN/A
Espinosa et al. (2020)Entamoeba histolyticaGrowth inhibitionN/A
Le et al. (2019)HFD-induced obese miceReduced energy intake; improved gut microbiota30 mg/kg
Wei et al. (2020)db/db miceRegulated gut bacteria; improved insulin sensitivity25 mg/kg

Eigenschaften

IUPAC Name

calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVYZJIFFAHQKX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36CaO20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52730-36-6, 52730-37-7
Record name (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.